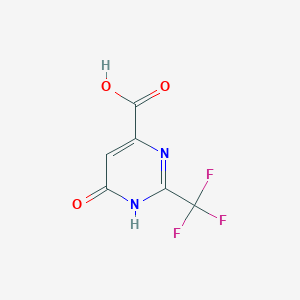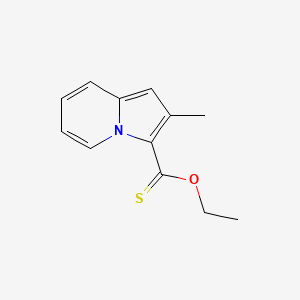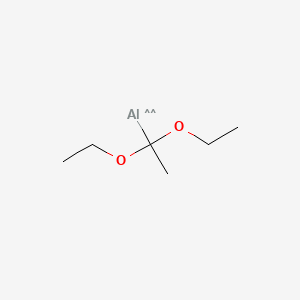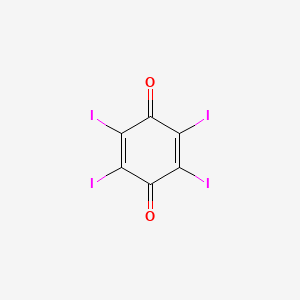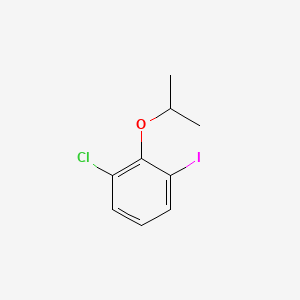
1-Chloro-3-iodo-2-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and isopropoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Chloro-3-iodo-2-isopropoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern .
Industrial production methods may involve multi-step synthesis processes, where each step is optimized for yield and purity. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can also be employed to introduce the halogen substituents efficiently .
Análisis De Reacciones Químicas
1-Chloro-3-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds. Reduction reactions can also be performed to modify the halogen substituents.
Coupling Reactions: The compound is suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the isopropoxy group intact.
Aplicaciones Científicas De Investigación
1-Chloro-3-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, where its derivatives may exhibit biological activity. It can also serve as a precursor for radiolabeled compounds used in medical imaging.
Industry: In the chemical industry, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Chloro-3-iodo-2-isopropoxybenzene exerts its effects is primarily through its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms and the electron-donating isopropoxy group influences the reactivity of the benzene ring. This allows for selective reactions at specific positions on the ring, facilitating the synthesis of desired products .
Comparación Con Compuestos Similares
1-Chloro-3-iodo-2-isopropoxybenzene can be compared with other similar compounds such as:
1-Chloro-2-iodo-3-isopropoxybenzene: This compound has a different substitution pattern, which can lead to variations in reactivity and applications.
1-Iodo-3-isopropoxybenzene: Lacking the chlorine substituent, this compound may exhibit different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound in organic synthesis.
Propiedades
IUPAC Name |
1-chloro-3-iodo-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOXODJXDFNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)
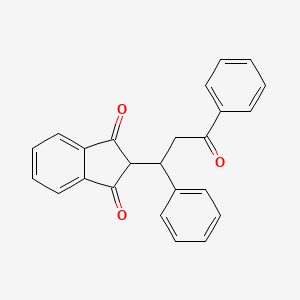
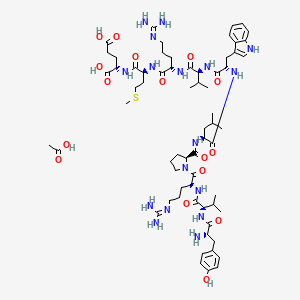


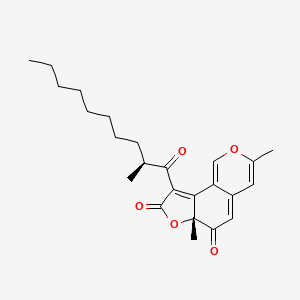

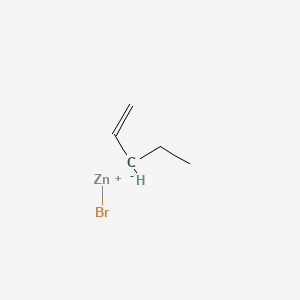
![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
